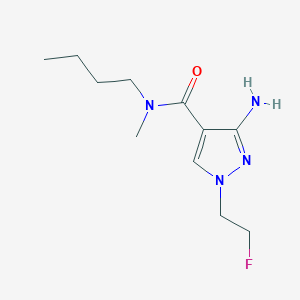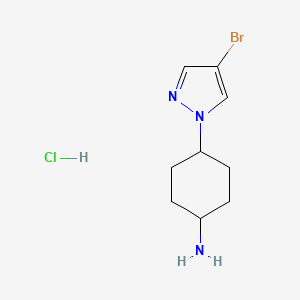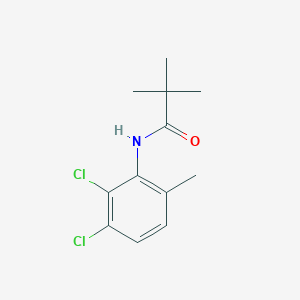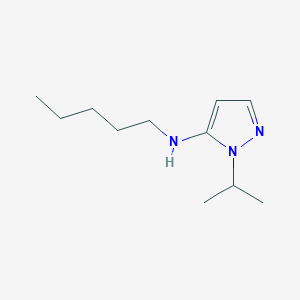![molecular formula C13H14FNOS B11738744 [(5-Fluorothiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine CAS No. 1856040-86-2](/img/structure/B11738744.png)
[(5-Fluorothiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(5-Fluorothiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine is an organic compound that features a thiophene ring substituted with a fluorine atom and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Fluorothiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur.
Methoxyphenyl Substitution: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
化学反応の分析
Types of Reactions
[(5-Fluorothiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiophenes.
科学的研究の応用
[(5-Fluorothiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of advanced materials and as a precursor in various chemical processes.
作用機序
The mechanism of action of [(5-Fluorothiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxyphenyl group can modulate its electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- [(5-Ethylthiophen-2-yl)methyl][(3-fluorophenyl)methyl]amine
- [(5-Methylthiophen-2-yl)methyl][(3-chlorophenyl)methyl]amine
Uniqueness
[(5-Fluorothiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine is unique due to the presence of both a fluorine atom and a methoxyphenyl group. This combination can result in distinct electronic and steric properties, making it a valuable compound for various applications.
特性
CAS番号 |
1856040-86-2 |
|---|---|
分子式 |
C13H14FNOS |
分子量 |
251.32 g/mol |
IUPAC名 |
N-[(5-fluorothiophen-2-yl)methyl]-1-(3-methoxyphenyl)methanamine |
InChI |
InChI=1S/C13H14FNOS/c1-16-11-4-2-3-10(7-11)8-15-9-12-5-6-13(14)17-12/h2-7,15H,8-9H2,1H3 |
InChIキー |
IPIGPTLPPGSYKT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CNCC2=CC=C(S2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11738670.png)

![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11738677.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738681.png)
![2H-1-Benzopyran-3-carbonitrile, 4-[2-(dimethylamino)ethenyl]-2-oxo-](/img/structure/B11738684.png)

![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11738716.png)
![N-[(2-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11738722.png)
![2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B11738727.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine](/img/structure/B11738731.png)
![2-methoxy-4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol](/img/structure/B11738734.png)
![1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11738735.png)
